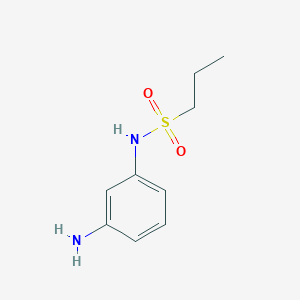

N-(3-Aminophenyl)propane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-6-14(12,13)11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMNLIMUVRBXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for N 3 Aminophenyl Propane 1 Sulfonamide and Its Analogs

Established Synthetic Routes to N-(3-Aminophenyl)propane-1-sulfonamide

The traditional and most widely employed method for constructing the sulfonamide linkage, as seen in this compound, is the condensation of an amine with a sulfonyl chloride. nih.govwikipedia.orgresearchgate.net This approach is valued for its reliability and high yields. nih.gov

Amine-Sulfonyl Chloride Condensation and Optimization

The fundamental reaction for synthesizing this compound involves the coupling of 1,3-phenylenediamine (m-phenylenediamine) with propane-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govlibretexts.org

The process generally follows a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. nih.govlibretexts.org Optimization of this reaction often involves the careful selection of solvent and base to maximize yield and purity.

Table 1: Reaction Parameters for Amine-Sulfonyl Chloride Condensation

| Parameter | Options | Purpose & Considerations |

|---|---|---|

| Amine Source | 1,3-Phenylenediamine | Direct precursor for this compound. |

| Sulfonyl Chloride | Propane-1-sulfonyl chloride | Provides the propylsulfonyl moiety. |

| Solvent | Dichloromethane, Acetonitrile, Toluene | Should be inert to the reactants and facilitate the reaction. Acetonitrile is often used for reflux conditions. nih.gov |

| Base | Pyridine, Triethylamine, Sodium Hydroxide | Scavenges the HCl generated during the reaction, driving it to completion. libretexts.orgmdpi.com |

| Temperature | Room Temperature to Reflux | Reaction conditions can be adjusted to control the reaction rate and minimize side products. nih.gov |

Research has shown that equimolar quantities of the N-silylated amine and sulfonyl chloride in acetonitrile, stirred at reflux for one hour, can lead to quantitative yields of the sulfonamide product. nih.gov

Strategic Manipulation of Precursors and Protecting Groups

A significant challenge in the synthesis of this compound is the presence of two reactive amino groups in the 1,3-phenylenediamine precursor. To achieve selective monosulfonylation, a protecting group strategy is often necessary. jocpr.com This involves temporarily masking one functional group to allow a reaction to occur at another site. jocpr.com

One common approach involves the acetylation of the starting aniline (B41778) to form an acetanilide. This intermediate is then reacted with chlorosulfonic acid. The resulting 4-acetamidobenzenesulfonyl chloride can then be reacted with ammonia (B1221849) or an amine. nih.gov A final hydrolysis step removes the acetyl protecting group to yield the free amine. nih.gov For this compound, a similar strategy would involve protecting one amine group of 1,3-phenylenediamine, performing the sulfonylation, and then deprotecting.

The 9-phenyl-9-fluorenyl (PhF) group is another effective protecting group for amines, which can be introduced under mild conditions and is noted for its ability to prevent racemization in chiral molecules. acs.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal. jocpr.com

Novel Reagent-Based Approaches in Sulfonamide Synthesis

Recent advancements in organic synthesis have introduced novel reagents and one-pot procedures that offer alternatives to the classic sulfonyl chloride condensation, often under milder conditions and with broader substrate scopes.

Utilization of Sulfinylamine Reagents for Primary Sulfonamide Formation

A modern approach for the direct synthesis of primary sulfonamides involves the use of novel sulfinylamine reagents. acs.orgnih.gov One such reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), reacts with a variety of organometallic reagents, such as Grignard or organolithium reagents, to form primary sulfonamides in a convenient, one-step process. acs.orgorganic-chemistry.orgchemistryviews.org This method provides an efficient route to install the sulfonamide group, starting from common alkyl or aryl halides. acs.org

For an analog of this compound, this could involve creating an organometallic species from a protected 3-bromoaniline (B18343) derivative, which would then react with a suitable sulfur-containing reagent. Another developed N-silyl sulfinylamine reagent (TIPS-NSO) allows for the rapid preparation of a broad range of primary sulfinamides from organometallic reagents, which can then be further functionalized. acs.org

Table 2: Novel Sulfinylamine Reagents in Sulfonamide Synthesis

| Reagent | Precursor | Reaction | Advantage | Reference |

|---|---|---|---|---|

| t-BuONSO | Organometallic (Grignard, Organolithium) | Direct conversion to primary sulfonamide | Convenient one-step process, good to excellent yields. | acs.orgnih.govchemistryviews.org |

One-Pot Conversions from Thiols and Disulfides

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps. researchgate.net Several methods have been developed for the direct conversion of thiols and disulfides into sulfonamides. These procedures typically involve the in situ generation of a sulfonyl chloride intermediate via oxidation, which then reacts with an amine in the same vessel. researchgate.netresearchgate.net

Reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) and N-chlorosuccinimide (NCS) are effective for the oxidative chlorination of thiols (like propane-1-thiol) to the corresponding sulfonyl chloride. researchgate.netorganic-chemistry.org This intermediate is then trapped by the amine (e.g., 1,3-phenylenediamine) to furnish the desired sulfonamide. researchgate.netorganic-chemistry.org Another environmentally benign method uses trichloroisocyanuric acid (TCCA) in water for the oxidative chlorination, followed by reaction with an amine. rsc.org

These methods are advantageous due to their mild reaction conditions (often at room temperature), high yields, and cost-effectiveness. researchgate.netorganic-chemistry.org

Reaction Mechanism Elucidation in Sulfonamide Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The classic condensation of an amine with a sulfonyl chloride is generally understood to proceed through a nucleophilic substitution pathway at the sulfur center. nih.gov Theoretical calculations suggest this is a kinetically controlled process involving the attack of the N-silylamine on the sulfur, followed by the elimination of a silyl (B83357) halide. nih.gov

For the one-pot synthesis from thiols using TCCA in water, a plausible mechanism involves the conversion of TCCA to hypochlorous acid (HOCl). rsc.org The thiol is successively oxidized to form a thiosulfonate intermediate, which then yields the sulfonyl chloride upon reaction with "Cl+". This reactive intermediate is then captured by the amine to form the sulfonamide. rsc.org

In syntheses starting from thiols and ammonia mediated by I₂/tBuOOH, a proposed mechanism involves the initial formation of a thiyl radical. rsc.org This radical undergoes oxidative combination with ammonia to create a sulfinamide intermediate, which is then further oxidized to the final sulfonamide product. rsc.org These varied mechanisms highlight the diverse chemical pathways that can be harnessed to construct the sulfonamide functional group.

Principles of Green Chemistry in the Preparation of this compound Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. researchgate.net The synthesis of sulfonamides is an area where these principles have been successfully applied, moving away from traditional methods that often use hazardous reagents and solvents. researchgate.netsci-hub.se

A significant advancement is the use of water as a solvent, which is environmentally benign. sci-hub.sersc.org Facile and efficient synthesis of sulfonamides has been demonstrated in aqueous media, often under dynamic pH control, which can eliminate the need for organic bases and simplify product isolation to mere filtration after acidification. rsc.org This approach often uses equimolar amounts of the amine and sulfonyl chloride, improving atom economy. rsc.org

Solvent-free, or neat, reaction conditions represent another key green strategy. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful solvent-free method for sulfonamide synthesis. rsc.org This technique can be used for a one-pot, two-step process starting from disulfides, proceeding through a sulfonyl chloride intermediate, to the final sulfonamide, using cost-effective and environmentally friendly reagents. rsc.org Other green methods include the use of ultrasound or microwave-assisted synthesis, which can accelerate reactions and improve yields. nih.gov

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

| Parameter | Traditional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Often uses volatile organic compounds (VOCs) like CH2Cl2, THF. | Water or solvent-free (mechanochemistry). | sci-hub.sersc.orgrsc.org |

| Base | Organic bases (e.g., pyridine, triethylamine). | Inorganic bases (e.g., K2CO3, Na2CO3) or pH control, avoiding organic bases. | rsc.orgnih.gov |

| Starting Materials | Often relies on pre-functionalized, sometimes hazardous, sulfonyl chlorides. | Use of less hazardous starting materials like thiols, disulfides, or sodium sulfinates. | rsc.orgnih.govrsc.org |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound, or mechanical energy (ball milling). | rsc.orgnih.gov |

| Purification | Often requires column chromatography. | Simplified workup, often just filtration. | rsc.orgrsc.org |

Considerations for Scalable Synthesis and Process Development of Sulfonamide Compounds

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure the process is safe, efficient, robust, and economically viable. sci-hub.seresearchgate.net For sulfonamide compounds, a primary concern is the synthesis of the sulfonyl chloride intermediate, which traditionally can involve hazardous reagents like chlorosulfonic acid. nih.govresearchgate.net

Key considerations for scalable synthesis include:

Reagent Selection and Cost: The cost and availability of starting materials on a large scale are paramount. Methods that utilize inexpensive and readily available chemicals, such as thiols or sodium sulfinates, are preferable. rsc.orgnih.gov

Process Safety: The potential for runaway reactions (exotherms), especially during the reaction of a highly reactive sulfonyl chloride with an amine, must be carefully managed. The use of hazardous reagents and the generation of toxic byproducts are significant safety concerns.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and mixing is crucial for maximizing yield and purity while ensuring operational safety. Flow chemistry is being explored as a safer and more efficient alternative to batch processing for certain reactions. sci-hub.se

Workup and Purification: On a large scale, purification by chromatography is often impractical and expensive. The ideal process allows for product isolation through simple, scalable techniques like crystallization or filtration. sci-hub.se Developing a process where the product precipitates from the reaction mixture in high purity is highly desirable.

Waste Management: Green chemistry principles are particularly important at scale. Minimizing waste by using catalytic rather than stoichiometric reagents, recycling solvents, and choosing reactions with high atom economy reduces both environmental impact and disposal costs. researchgate.net

Table 4: Key Considerations for Scalable Sulfonamide Synthesis

| Process Parameter | Laboratory Scale | Industrial Scale Consideration | Reference |

|---|---|---|---|

| Starting Materials | Wide variety, cost is less critical. | Focus on low-cost, readily available, and less hazardous feedstocks. | researchgate.net |

| Reagents | Stoichiometric reagents are common. | Catalytic methods are preferred to reduce waste and cost. | researchgate.netresearchgate.net |

| Thermal Safety | Easily managed with lab equipment (ice baths). | Requires careful engineering controls (e.g., cooling jackets, controlled addition rates) to manage exotherms. | sci-hub.se |

| Purification | Chromatography is common. | Crystallization, precipitation, and filtration are the preferred methods. | sci-hub.se |

| Process Type | Typically batch reactions. | Batch processing is common, but continuous flow chemistry is gaining traction for improved safety and consistency. | sci-hub.se |

Molecular Design, Structure Activity Relationship Sar Investigations, and Derivatives Synthesis of N 3 Aminophenyl Propane 1 Sulfonamide

Rational Design Strategies for N-(3-Aminophenyl)propane-1-sulfonamide Analogs

The rational design of analogs based on the this compound structure is primarily guided by established medicinal chemistry principles. The core idea is to systematically modify distinct parts of the molecule to enhance its interaction with biological targets, improve its physicochemical properties, and introduce novel functionalities.

One key strategy involves the principle of pharmacophore hybridization . This approach combines the this compound backbone with other known pharmacophores—structural units with established biological activity. The goal is to create hybrid molecules that may exhibit synergistic or novel activities. For instance, combining the sulfonamide moiety with N-heterocyclic groups is a common and effective approach to developing new drugs with a broad spectrum of activities, including antiviral and antibacterial properties. nih.gov

Another design principle focuses on bioisosteric replacement . This involves substituting specific atoms or groups within the parent molecule with other fragments that have similar steric and electronic properties. For example, the aminophenyl ring can be replaced with various five- or six-membered heterocyclic rings to modulate the compound's binding affinity, selectivity, and metabolic stability. nih.gov The sulfonamide group itself is a well-known bioisostere of carboxylic acids and is often employed in drug design to improve properties like cell permeability and metabolic resistance.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to the rational design process. nih.gov These in silico techniques help predict how modifications to the this compound structure will affect its binding to a specific protein target. nih.govnih.gov By simulating these interactions, researchers can prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby making the drug discovery process more efficient. nih.govnih.gov

Synthesis and Structural Diversification of this compound Derivatives

The synthesis of derivatives typically starts with the core this compound or its precursors. The primary method for forming the sulfonamide bond is the reaction between an appropriate sulfonyl chloride and an amine. nih.gov Modern synthetic methods, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions, have been employed to improve reaction times and yields. researchgate.net

The aminophenyl group is a prime target for modification to explore its impact on biological activity. The amino group (-NH2) serves as a convenient chemical handle for introducing a wide array of aromatic and heterocyclic substituents.

Acylation and Amide Formation: The amino group can be readily acylated by reacting it with various carboxylic acids or their activated derivatives (e.g., acid chlorides) to form amide linkages. researchgate.net This allows for the introduction of diverse R-groups, including substituted phenyl rings, coumarins, and other complex aromatic systems. nih.gov

Heterocyclic Ring Introduction: A significant area of research involves replacing or functionalizing the aminophenyl ring with heterocyclic structures. Sulfonamides incorporating five-membered heterocyclic rings like thiophene, imidazole, and benzothiazole (B30560) have been shown to be potent inhibitors of enzymes such as carbonic anhydrase. nih.gov The synthesis often involves reacting a precursor like 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide with appropriate reagents to build the desired heterocyclic system. nih.gov

Modifications to the propane-1-sulfonamide (B152785) portion of the molecule are less commonly reported but represent a valid strategy for fine-tuning the compound's properties. Altering the length and branching of the alkyl chain can influence the molecule's lipophilicity, flexibility, and steric profile, which in turn can affect its interaction with a biological target. Shortening or lengthening the chain from three carbons (propane) to, for example, two (ethane) or four (butane) can alter the spatial orientation of the terminal sulfonamide group relative to the aminophenyl ring.

A highly fruitful strategy for diversification involves appending various pharmacologically active moieties to the this compound scaffold, primarily via the amino group.

Schiff Bases: The primary amine on the aminophenyl ring is readily condensed with various aldehydes and ketones to form Schiff bases (imines, -N=CH-). researchgate.net This reaction provides a straightforward method to link the core structure to other aromatic or heterocyclic aldehydes, creating a diverse set of derivatives. nih.govresearchgate.net

Triazoles: 1,2,4-triazole (B32235) rings are a common feature in many therapeutic agents. They can be synthesized and linked to the aminophenyl core. For example, a common synthetic route involves reacting a substituted benzoic acid with methanol (B129727) and then hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is then cyclized to create the triazole ring system. This can be further modified to link to the aminophenyl sulfonamide structure. nih.govresearchgate.net

Benzothiazoles and Other Heterocycles: The incorporation of heterocycles like benzothiazole is a well-established strategy in medicinal chemistry. nih.gov The synthesis of such derivatives often involves multi-step reactions to construct the heterocyclic ring system and then couple it to the aminophenyl sulfonamide backbone. nih.gov

The table below summarizes the types of modifications and the resulting chemical classes.

| Modification Site | Reaction Type | Incorporated Pharmacophore/Moiety | Resulting Derivative Class |

| Aminophenyl Moiety | Acylation | Carboxylic Acids | Amides |

| Aminophenyl Moiety | Condensation | Aldehydes/Ketones | Schiff Bases |

| Aminophenyl Moiety | Cyclization/Coupling | Pyrazole precursors | Pyrazole-containing sulfonamides |

| Aminophenyl Moiety | Cyclization/Coupling | Triazole precursors | Triazole-containing sulfonamides |

| Aminophenyl Moiety | Cyclization/Coupling | Benzothiazole precursors | Benzothiazole-containing sulfonamides |

| Propane-1-sulfonamide Unit | Varied Synthesis | Different length alkyl sulfonyl chlorides | Alkyl chain-varied sulfonamides |

Structure-Activity Relationship (SAR) Explorations in this compound Series

SAR studies are crucial for understanding how specific structural features of the synthesized derivatives correlate with their biological activity. These studies provide insights that guide the next cycle of molecular design. researchgate.net

The electronic and steric properties of substituents introduced onto the this compound scaffold have a profound effect on the resulting biological activity.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the aromatic ring can significantly alter the electronic distribution of the molecule. nih.gov For example, in the context of antibacterial sulfonamides, EWGs can increase the acidity of the sulfonamide N-H group, which is often crucial for mimicking para-aminobenzoic acid (PABA) and inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme. researchgate.netnih.gov In one study, it was observed that for certain kinase inhibitors, the introduction of EWGs like halogens affected biological activity, with smaller, more electronegative halogens leading to different outcomes than larger ones. nih.gov Conversely, EDGs such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups can increase electron density and hydrophobicity, which can also modulate receptor interactions and bioavailability. nih.gov

Steric Effects: The size and shape of the substituents (steric bulk) play a critical role in how the molecule fits into a binding pocket of a target protein. A bulky substituent might create a more favorable interaction if it occupies a large hydrophobic pocket, or it could prevent binding altogether if it clashes with the protein's surface (steric hindrance). The strategic placement of methyl groups, for instance, can enhance hydrophobicity and influence the molecule's conformation, thereby affecting its efficacy. nih.gov

The following table provides a conceptual overview of how different substituents might influence activity, based on general principles observed in sulfonamide derivatives.

| Substituent Type | Example Group | General Property | Potential Impact on Activity |

| Electron-Withdrawing Group (EWG) | -NO2, -Cl, -F | Decreases electron density on the ring | Can increase acidity of sulfonamide NH, potentially enhancing antibacterial activity. researchgate.netnih.gov |

| Electron-Donating Group (EDG) | -CH3, -OCH3 | Increases electron density on the ring | Can increase hydrophobicity, potentially improving cell membrane passage. nih.gov |

| Small Steric Group | -H, -F | Minimal steric bulk | Allows for a snug fit in smaller binding pockets. |

| Large Steric Group | -C(CH3)3, -adamantyl | Significant steric bulk | May enhance binding in large, non-polar pockets or cause steric clash. |

| Heterocyclic Ring | Thiophene, Pyrazole | Varied electronic/steric profile | Can introduce new hydrogen bonding sites and favorable pi-stacking interactions. nih.gov |

These SAR explorations are fundamental to the iterative process of lead optimization, guiding chemists in the rational design of more potent and selective analogs based on the versatile this compound template. nih.govresearchgate.net

Positional Isomerism and its Influence on Molecular Recognition

Positional isomerism, which describes the different spatial arrangements of functional groups on a core structure, is a critical factor in molecular design as it profoundly influences a compound's interaction with biological targets. In the case of N-phenylpropane-1-sulfonamides, the location of the amino substituent on the phenyl ring dictates the molecule's three-dimensional geometry, electronic properties, and hydrogen bonding capacity. These characteristics are pivotal for molecular recognition, the specific binding between a molecule and its target receptor or enzyme.

Structure-activity relationship (SAR) studies on various classes of sulfonamides, such as carbonic anhydrase inhibitors, have repeatedly shown that even a slight shift in a substituent's position can lead to a dramatic change in biological activity. A functional group's placement determines its ability to form key hydrogen bonds, engage in hydrophobic interactions, or avoid steric clashes within a protein's active site. Therefore, the meta-position of the amino group in this compound is a key determinant of its potential biological activity and target selectivity.

Table 1: Influence of Amino Group Position on the Properties of Aminophenylpropane-1-sulfonamide Isomers

| Compound Name | Position of Amino Group | Probable Influence on Molecular Recognition |

| N-(2-Aminophenyl)propane-1-sulfonamide | Ortho | Potential for intramolecular hydrogen bonding, which may restrict conformational flexibility. Steric hindrance between the adjacent amino and sulfonamide groups could impede binding to some targets. |

| This compound | Meta | The specific geometry provides a distinct vector for hydrogen bond donation and influences the overall molecular shape, defining its potential interactions within a binding pocket. |

| N-(4-Aminophenyl)propane-1-sulfonamide | Para | The amino group is located at the furthest possible position from the sulfonamide group, which alters the molecule's overall polarity and size, leading to different interactions with a target protein. |

Development of Compound Libraries for High-Throughput Research Screening

The creation of compound libraries is a fundamental strategy in modern drug discovery and chemical biology for identifying new biologically active molecules. Starting with a core molecular scaffold, such as this compound, medicinal chemists systematically synthesize a large number of related derivatives. This collection of molecules, known as a compound library, can then be rapidly evaluated for activity against a specific biological target using high-throughput screening (HTS).

The this compound structure offers several points for chemical diversification. The primary amine (-NH2) group is a particularly versatile functional handle. It can readily undergo a variety of chemical reactions to introduce diverse substituents, thereby exploring the structure-activity relationship (SAR) around this part of the molecule. For example, acylation of the amine with various carboxylic acids or acid chlorides yields a series of amides, while reductive amination with different aldehydes or ketones produces a range of secondary or tertiary amines.

The purpose of generating such a library is to systematically probe the chemical space around the parent compound. By introducing a wide array of functional groups with different sizes, polarities, and hydrogen-bonding capabilities, researchers can comprehensively map the SAR. This process helps to identify the specific structural features that enhance a molecule's potency, selectivity, and other pharmacologically relevant properties, guiding the design of more optimized compounds.

Table 2: Synthetic Strategies for Diversifying the this compound Scaffold

| Core Scaffold | Reaction Type | Example Reactant Class | Resulting Derivative Class |

| This compound | Acylation | Carboxylic Acids / Acid Chlorides | N-(3-(acylamino)phenyl)propane-1-sulfonamides |

| This compound | Sulfonylation | Sulfonyl Chlorides | N-(3-(sulfonamido)phenyl)propane-1-sulfonamides |

| This compound | Reductive Amination | Aldehydes / Ketones | N-(3-(alkylamino)phenyl)propane-1-sulfonamides |

| This compound | Urea (B33335)/Thiourea Formation | Isocyanates / Isothiocyanates | N-(3-(ureido/thioureido)phenyl)propane-1-sulfonamides |

Advanced Spectroscopic Characterization and Solid State Analysis of N 3 Aminophenyl Propane 1 Sulfonamide and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-(3-Aminophenyl)propane-1-sulfonamide and its analogs, ¹H and ¹³C NMR studies provide definitive evidence for the molecular structure by mapping the chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical N-(aryl)alkanesulfonamide, distinct signals corresponding to the different types of protons are observed. The proton of the sulfonamide group (–SO₂NH–) generally appears as a singlet in the downfield region, typically between δ 8.78 and 10.15 ppm. rsc.org The protons of the primary amine group (-NH₂) on the phenyl ring manifest as a broad singlet, with chemical shifts that can vary depending on the solvent and concentration. For analogous primary amine groups, signals have appeared around δ 5.92-5.97 ppm. rsc.org

The aromatic protons on the phenyl ring show complex multiplet patterns in the range of δ 6.51 to 7.70 ppm. rsc.org The specific splitting pattern and chemical shifts depend on the substitution pattern (ortho, meta, para) and the electronic nature of the substituents. The aliphatic protons of the propane-1-sulfonamide (B152785) moiety would exhibit characteristic signals in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the electronegative sulfonyl group and spin-spin coupling with adjacent protons. For instance, the protons on the carbon adjacent to the sulfur atom (α-protons) would be the most deshielded among the aliphatic chain protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. Aromatic carbons in sulfonamide derivatives typically resonate in the region of δ 111.83 to 160.11 ppm. rsc.org The carbon atom attached to the sulfonamide group and the carbon atom attached to the amine group will have their chemical shifts significantly influenced by these substituents. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum. For example, in related structures, aliphatic carbons near a sulfonyl group have been observed at various positions, reflecting the electron-withdrawing nature of the group.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Arylalkanesulfonamide Analogs

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Sulfonamide NH | 8.78 - 10.15 rsc.org | N/A |

| Aromatic CH | 6.51 - 7.70 rsc.org | 111.83 - 160.11 rsc.org |

| Amine NH₂ | ~5.95 rsc.org | N/A |

| Aliphatic CH₂ (α to SO₂) | Varies (downfield) | Varies (downfield) |

| Aliphatic CH₂/CH₃ | Varies (upfield) | Varies (upfield) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its key functional groups. The sulfonamide group (–SO₂NH–) exhibits two prominent stretching vibrations: an asymmetric stretching band (ν_as(SO₂)) typically found in the range of 1320–1310 cm⁻¹ and a symmetric stretching band (ν_s(SO₂)) between 1155–1143 cm⁻¹. rsc.org The stretching vibration of the S–N bond is observed in the 914–895 cm⁻¹ region. rsc.org

The primary amine (-NH₂) group on the phenyl ring gives rise to characteristic N-H stretching vibrations, often seen as a doublet in the 3400-3200 cm⁻¹ range. For example, in a related sulfonamide, doublet bands for NH₂ appeared at 3383 and 3261 cm⁻¹. ripublication.com The N-H bending (scissoring) vibration is typically found around 1650-1580 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600–1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the SO₂ group often produces a strong and characteristic Raman band. researchgate.net The breathing modes of the benzene ring are also typically prominent in the Raman spectrum. Low-temperature Raman studies on analogs like sulfanilamide (B372717) have shown band splitting, which can indicate intermolecular interactions such as hydrogen bonding in the solid state. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Sulfonamide Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| SO₂ | Asymmetric Stretch | 1320 - 1310 | rsc.org |

| SO₂ | Symmetric Stretch | 1155 - 1143 | rsc.org |

| S-N | Stretch | 914 - 895 | rsc.org |

| NH₂ | Symmetric/Asymmetric Stretch | 3400 - 3200 | ripublication.com |

| NH (sulfonamide) | Stretch | ~3200 - 3300 | nih.gov |

| C=C (aromatic) | Stretch | 1600 - 1450 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be readily observed, confirming its molecular weight.

The fragmentation of aromatic sulfonamides under tandem mass spectrometry (MS/MS) conditions is well-documented. A common and diagnostic fragmentation pathway involves the cleavage of the S-N bond. spectrabase.com Another frequently observed fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da, which occurs via an intramolecular rearrangement. nih.gov This SO₂ extrusion is particularly noted in aromatic sulfonamides. nih.gov

For this compound, the expected key fragmentation steps would include:

Cleavage of the bond between the phenyl ring and the nitrogen atom.

Cleavage of the S-N sulfonamide bond.

Loss of the propyl group from the sulfonyl moiety.

Elimination of SO₂ from fragment ions containing the sulfonyl group.

The fragmentation of the structurally related N-(3-Aminophenyl)propanamide shows a base peak at m/z 72.0443 and other significant ions at m/z 92.0495 and 120.0444, corresponding to fragments of the aminophenyl and propanamide moieties. nih.gov Similar fragmentation of the aminophenyl portion would be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene ring. Aromatic systems typically exhibit strong absorptions due to π → π* transitions. For substituted benzenesulfonamides, these transitions are well-characterized. rsc.org

The spectrum is expected to show absorption bands corresponding to these π → π* transitions, likely appearing below 300 nm. nih.gov The presence of the lone pair of electrons on the amine nitrogen and the sulfonyl oxygen atoms may also give rise to weaker n → π* transitions at longer wavelengths. nih.gov The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and pH. researchgate.net For example, in acidic solutions, protonation of the amino group would cause a hypsochromic (blue) shift, while in basic solutions, deprotonation of the sulfonamide NH could cause a bathochromic (red) shift.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of analogous sulfonamide structures provides significant insight into its likely solid-state conformation and intermolecular interactions. ripublication.com

Sulfonamide crystals are often characterized by extensive hydrogen bonding networks. nih.gov The amino group (-NH₂) and the sulfonamide group (-SO₂NH-) are excellent hydrogen bond donors, while the sulfonyl oxygens are effective hydrogen bond acceptors. It is highly probable that the crystal structure of this compound would feature intermolecular hydrogen bonds, such as N-H···O and N-H···N, which would link the molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov

Furthermore, the conformation of the molecule, particularly the torsion angles around the S-N and C-S bonds, would be determined. Studies on other sulfonamides have shown that they can exhibit conformational polymorphism, where the same molecule crystallizes in different arrangements, which can affect its physical properties. nih.gov

Application of Surface-Enhanced Raman Spectroscopy (SERS) in Detection and Interaction Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide structural information and detect molecules at very low concentrations. The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, typically silver or gold.

SERS could be a powerful tool for the analysis of this compound. By comparing the SERS spectrum with the normal Raman spectrum, information about the molecule's orientation on the metal surface can be deduced. Functional groups that are closer to the surface will experience a greater signal enhancement. For this compound, the aromatic ring, the amino group, and the sulfonamide group could all potentially interact with the SERS substrate. The nature of this interaction would be reflected in the relative enhancement of their respective vibrational bands.

This technique is particularly valuable for studying interactions between the target molecule and other species, such as biomolecules, in a label-free manner. The high sensitivity of SERS also makes it a promising method for the trace detection of sulfonamide compounds in various matrices.

Computational and Theoretical Investigations of N 3 Aminophenyl Propane 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various organic compounds, including sulfonamides and their derivatives. nih.govkau.edu.sa DFT calculations provide a balance between accuracy and computational cost, making them a suitable choice for analyzing molecules of this size.

Geometry Optimization and Conformational Energy Landscape

The first step in the computational analysis of N-(3-Aminophenyl)propane-1-sulfonamide is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable propane (B168953) chain and a sulfonamide group, multiple conformations can exist.

The conformational landscape is explored by systematically rotating the key dihedral angles, such as those around the C-C bonds in the propane chain and the S-N bond of the sulfonamide group. For each conformation, the energy is calculated, allowing for the identification of the global minimum energy structure and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. Studies on related sulfonamides have shown that the orientation of the amino group and the sulfonyl group relative to the benzene (B151609) ring significantly influences the conformational stability. nih.gov In some sulfonamides, the conformation of the central N—C—C—C—N fragment has been observed to be in a gauche-gauche arrangement. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Sulfonamide (N-phenylbenzenesulfonamide) Calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.648 | ||

| S-O1 | 1.435 | O1-S-O2 | 119.5 |

| S-O2 | 1.435 | C-S-N | 107.5 |

| C-S | 1.770 | S-N-C | 124.8 |

| C-N (aniline) | 1.423 | C4–N14–S17–O18 | |

| C4–N14–S17–O19 |

Note: The data in this table is for N-phenylbenzenesulfonamide and is provided for illustrative purposes due to the lack of specific published data for this compound. The values are representative of typical bond lengths and angles in such compounds as determined by DFT calculations. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. kau.edu.sascispace.com

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed over the sulfonamide moiety and the phenyl ring. Visualization of these orbitals provides a clear picture of the regions involved in electron transfer processes. For many sulfonamide derivatives, the HOMO-LUMO energy gap plays a significant role in their biological activity and potential as nonlinear optical materials. researchgate.netnih.gov

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Sulfonamide Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Sulfanilamide (B372717) | -6.5 | -1.5 | 5.0 |

| Azo Sulfonamide Derivative 1 | -5.8 | -4.4 | 1.4 |

| Azo Sulfonamide Derivative 2 | -6.0 | -4.5 | 1.5 |

Note: This data is for related sulfonamide compounds and is provided for illustrative purposes. The specific values for this compound would require dedicated DFT calculations. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around the molecule. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, making these sites potential centers for electrophilic interactions and hydrogen bonding. The hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding the intermolecular interactions of the compound. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). nih.govresearchgate.net This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. For example, the interaction between the lone pair of the aniline (B41778) nitrogen and the π* orbitals of the benzene ring, as well as interactions involving the sulfonamide group, can be quantified. The stabilization energies (E(2)) associated with these donor-acceptor interactions provide a measure of their strength. researchgate.net

Table 3: Illustrative NBO Analysis Data for Intramolecular Interactions in a Sulfonamide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 45.2 |

| LP(1) O1 | σ(S-N) | 5.8 |

| LP(1) O2 | σ*(S-N) | 6.1 |

Note: This data is for a representative sulfonamide compound and serves as an illustration. The specific interactions and stabilization energies for this compound would need to be calculated.

Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Molecules with both an electron-donating group and an electron-accepting group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. This compound possesses an electron-donating amino group and an electron-withdrawing sulfonamide group attached to a phenyl ring, suggesting it may have NLO activity.

DFT calculations can be used to predict the NLO properties of a molecule, such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's second-order NLO response. researchgate.netnih.gov A large hyperpolarizability value suggests that the material could be useful in applications like frequency doubling and optical switching. Studies on similar sulfonamide derivatives have shown that they can possess significant NLO properties. researchgate.netnih.govbohrium.com

Table 4: Illustrative Calculated NLO Properties for Related Sulfonamide Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Azo Sulfonamide Derivative | - | - | 2503 |

| Pyrimidine Sulfonamide Derivative | 5.95 | - | - |

Note: This data is from studies on different sulfonamide derivatives and is for illustrative purposes. The specific NLO properties of this compound would require specific calculations. nih.govnih.gov

Simulation of Vibrational and Electronic Spectra

DFT calculations can be used to simulate the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. nih.govnih.gov By comparing the simulated spectra with experimental data, a detailed assignment of the observed spectral bands to specific vibrational modes can be achieved. This is invaluable for confirming the molecular structure and understanding the vibrational characteristics of different functional groups. kau.edu.sa

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum. nih.gov This provides insights into the electronic transitions occurring within the molecule. For this compound, the UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the benzene ring and charge transfer transitions between the amino group and the rest of the molecule.

Table 5: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in a Sulfonamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (aniline) | 3450 |

| N-H stretch (sulfonamide) | 3350 |

| S=O stretch (asymmetric) | 1350 |

| S=O stretch (symmetric) | 1160 |

| C-N stretch | 1280 |

Note: These are representative frequencies for a sulfonamide and are for illustrative purposes. The actual frequencies for this compound would depend on its specific structure and would need to be calculated. kau.edu.sa

Molecular Docking Studies for Receptor and Enzyme Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein or enzyme.

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Molecular docking simulations have been instrumental in elucidating the binding modes of sulfonamide derivatives within the active sites of various proteins. nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and other polar contacts that stabilize the ligand-protein complex. For instance, the sulfonamide group is a critical pharmacophore that often engages in specific interactions with receptor pockets. The oxygen atoms of the sulfonamide can form hydrogen bonds, while the phenyl ring can participate in hydrophobic or pi-stacking interactions. nih.govresearchgate.net

In the context of this compound, docking studies would predict how the aminophenyl and propane-1-sulfonamide (B152785) moieties orient themselves within a target's binding site. The amino group on the phenyl ring can act as a hydrogen bond donor or acceptor, further anchoring the molecule. The specific interactions identified through docking are crucial for understanding the basis of molecular recognition and for designing modifications to enhance binding affinity and selectivity.

Prediction of Inhibitory Potential against Specific Enzymes (e.g., Urease, COX-2, DHPS)

Molecular docking is a powerful tool for predicting the inhibitory potential of compounds against specific enzymes by assessing how well they fit into the enzyme's active site.

Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. dergipark.org.tr Sulfonamide derivatives have been investigated as potential urease inhibitors. nih.govnih.gov Docking studies of this compound against urease would reveal its potential to interact with the nickel ions in the active site and surrounding amino acid residues, thereby predicting its inhibitory activity. dergipark.org.tr Some sulfonamide-based compounds have shown potent competitive inhibition of urease. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. nih.gov Selective COX-2 inhibitors are a significant class of anti-inflammatory drugs. nih.govfrontiersin.org The sulfonamide moiety is a common feature in many selective COX-2 inhibitors, where it typically binds to a specific sub-pocket in the enzyme's active site. nih.govresearchgate.net Docking simulations can predict the ability of this compound to adopt the necessary conformation to bind effectively to the COX-2 active site, similar to established inhibitors like celecoxib (B62257). frontiersin.orgresearchgate.net

Dihydropteroate (B1496061) Synthase (DHPS): DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it a validated target for sulfonamide antibiotics. nih.govpatsnap.com These drugs act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (PABA). patsnap.comnih.gov Molecular docking of this compound into the DHPS active site can predict its potential as an antibacterial agent. nih.govbiorxiv.org These studies help in understanding how the compound interacts with the pterin-binding pocket and other conserved residues, and how it might overcome resistance mechanisms. nih.govnih.gov

Table 1: Predicted Inhibitory Activities and Key Interactions from Molecular Docking

| Target Enzyme | Predicted Activity | Key Interacting Moieties of this compound |

| Urease | Potential Inhibitor | Sulfonamide group interacting with active site nickel ions; Aminophenyl group forming hydrogen bonds. |

| COX-2 | Potential Selective Inhibitor | Sulfonamide group binding to the secondary pocket; Phenyl ring in hydrophobic interactions. |

| DHPS | Potential Antibacterial Agent | Aminophenyl group mimicking PABA; Sulfonamide group interacting with the pterin-binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.gov

These models use a series of known active compounds to build a statistical model that can predict the activity of new, untested compounds. The models highlight which steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are crucial for activity. nih.govnih.gov For instance, a QSAR model might indicate that bulkier substituents on the phenyl ring or more hydrophobic groups could enhance the inhibitory activity against a specific target. nih.gov Such models are invaluable for rationally designing new derivatives with improved potency and have been successfully applied to various sulfonamide-containing compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations to Study Conformational Dynamics and Solvent Effects

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can confirm the stability of the binding mode predicted by docking and provide insights into the conformational changes of both the ligand and the protein upon binding. nih.gov

For this compound, MD simulations can be used to study its flexibility and how it adapts to the binding pocket of an enzyme. researchgate.net These simulations also account for the explicit role of water molecules (solvent effects) in mediating ligand-protein interactions, which is often crucial for accurate binding affinity predictions. The stability of key hydrogen bonds and hydrophobic contacts observed in docking can be assessed throughout the simulation trajectory, providing stronger evidence for the proposed binding mode. nih.govresearchgate.net

Theoretical Analysis of Tautomerism and Proton Transfer Phenomena

Theoretical calculations, often using density functional theory (DFT), can be employed to study the tautomeric forms and potential for proton transfer in this compound. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton.

The aminophenyl group and the sulfonamide group both contain protons that could potentially undergo transfer. For example, the equilibrium between different tautomeric forms of the sulfonamide group can be investigated. Theoretical studies can predict the relative energies of these tautomers and the energy barriers for their interconversion. nih.govnih.govresearchgate.net Understanding the predominant tautomeric species under physiological conditions is important as it can significantly influence the molecule's binding properties and reactivity. In some systems, excited-state intramolecular proton transfer can occur, which is a key process in the function of some molecular photosensitizers and probes. nih.gov While less common for this class of compounds, theoretical analysis can explore this possibility.

Biological Activity Research and Molecular Mechanisms in Vitro and Cellular Studies

Antimicrobial Research Applications of N-(3-Aminophenyl)propane-1-sulfonamide Derivatives

Research into the antimicrobial applications of sulfonamides is extensive. However, specific studies focusing on this compound are not available. The general mechanism of action for sulfonamides is well-understood and is described below.

No specific data is available for the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains.

There is no available data on the in vitro antifungal activity of this compound.

The primary antimicrobial mechanism of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid. researchgate.netimpactfactor.org Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. researchgate.net

Sulfonamides, including presumably this compound due to its structural class, act as competitive inhibitors of DHPS. They are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. impactfactor.org By binding to the active site of DHPS, sulfonamides prevent PABA from binding, thereby halting the production of dihydropteroic acid, a precursor to folic acid. This disruption of the folate synthesis pathway ultimately inhibits bacterial growth and replication. researchgate.net

Anti-proliferative and Cellular Differentiation Studies in Cancer Research

While many sulfonamide derivatives have been investigated for their anticancer properties, specific studies on the anti-proliferative and apoptosis-inducing effects of this compound are not found in the reviewed literature.

No specific data is available for the in vitro antiproliferative activity of this compound against HeLa, C6, or MCF-7 cancer cell lines.

There is no available data on the induction of apoptosis or the associated cellular pathways by this compound.

Differentiation-Inducing Effects on Acute Myeloid Leukemia Cells In Vitro

Acute Myeloid Leukemia (AML) is characterized by the proliferation of immature myeloid blasts and a blockage in their differentiation. One therapeutic strategy, known as differentiation therapy, aims to induce these leukemic cells to mature into functional, non-proliferating cells. This approach has been successful in treating specific subtypes of AML, such as acute promyelocytic leukemia (APL). For non-APL AMLs, research has focused on targeting molecules like isocitrate dehydrogenase (IDH) and lysine-specific demethylase 1 (LSD1) to promote myeloid differentiation.

Currently, there is a lack of specific published research investigating the differentiation-inducing effects of this compound on acute myeloid leukemia cells in vitro. While various small molecules are being explored for their potential in AML differentiation therapy, the activity of this specific sulfonamide derivative in this context remains to be determined.

Enzyme Inhibition and Receptor Modulation Research

In Vitro Urease Enzyme Inhibition Investigations

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. dergipark.org.tr This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers and urinary tract infections. mdpi.com Consequently, the inhibition of urease is a key target for developing new therapeutic agents to combat these pathogens. researchgate.net

The sulfonamide functional group is a feature in various classes of enzyme inhibitors. Studies on related propanamide-sulfonamide conjugates have demonstrated their potential as urease inhibitors. For instance, a series of naproxen-sulfa drug conjugates were synthesized and evaluated for their urease inhibitory activity. Several of these compounds, which link a propanamide structure to different sulfonamides, showed potent inhibition. The binding mode for these inhibitors is often competitive, suggesting they interact with the enzyme's active site. frontiersin.org The ability of sulfonamide-related compounds to chelate the nickel ions in the urease active site is considered a potential mechanism of inhibition. dergipark.org.tr

While direct studies on this compound are not available, the data from related structures suggest that this scaffold could be explored for urease inhibitory properties.

Table 1: In Vitro Urease Inhibition Data for Related Sulfonamide Conjugates

| Compound | IC₅₀ (µM) | Inhibition Mode |

|---|---|---|

| Naproxen-sulfanilamide conjugate | 6.69 ± 0.11 | Competitive |

| Naproxen-sulfathiazole conjugate | 5.82 ± 0.28 | Competitive |

| Naproxen-sulfaguanidine conjugate | 5.06 ± 0.29 | Competitive |

| Thiourea (Reference) | 22.61 | - |

Data sourced from a study on naproxen-sulfa drug conjugates. frontiersin.org

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological processes, whereas COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The sulfonamide moiety is a classic pharmacophore found in many selective COX-2 inhibitors (coxibs), such as celecoxib (B62257) and valdecoxib. frontiersin.org This group is known to bind to a specific secondary pocket within the COX-2 active site, an interaction crucial for its selectivity over COX-1. nih.gov Research on various novel sulfonamide-containing heterocyclic compounds consistently demonstrates their potential as selective COX-2 inhibitors. nih.govnih.gov For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines showed potent and highly selective COX-2 inhibition, with IC₅₀ values in the nanomolar range. nih.gov Similarly, a naproxen-sulfamethoxazole conjugate displayed significant COX-2 inhibition. frontiersin.org

Although specific inhibitory data for this compound against COX-2 is not documented in the reviewed literature, its chemical structure, containing a sulfonamide group, suggests a potential for interaction with the COX-2 enzyme.

Table 2: In Vitro COX-2 Inhibition Data for Related Sulfonamide Derivatives

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 |

| Naproxen-sulfamethoxazole conjugate | 75.4% inhibition at 10 µM | Not Reported |

| Celecoxib (Reference) | 77.1% inhibition at 10 µM | Not Reported |

Data sourced from studies on imidazo[1,2-a]pyridine (B132010) derivatives nih.gov and naproxen-sulfa drug conjugates. frontiersin.org

Interactions with Other Biological Targets and Pathways

The sulfonamide class of compounds is known to interact with a diverse range of biological targets beyond urease and COX-2. A primary example is their antibacterial activity, which stems from the inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov This mechanism allows sulfonamides to act as competitive antagonists of para-aminobenzoic acid (PABA). nih.gov

In addition to antimicrobial targets, sulfonamide derivatives have been investigated for their effects on other human proteins and pathways. Research has shown that certain N-phenyl-sulfonamide derivatives can act as antagonists of the human androgen receptor, a key target in prostate cancer therapy. nih.gov Furthermore, related structures like 4-aminophenyl propanamides have been identified as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain and inflammation. researchgate.net Sulfonamides have also been studied for their role as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. nih.gov

Investigation of Anticonvulsant Potential in Pre-Clinical Models (Insights from In Vitro and Animal Studies without clinical data)

The search for novel antiepileptic drugs often involves screening compounds in preclinical animal models that predict efficacy against different seizure types. Key models include the maximal electroshock (MES) test, which identifies agents effective against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which detects compounds that can raise the seizure threshold. nih.gov

While there are no specific studies on the anticonvulsant potential of this compound, research on structurally related amides and propanamides has shown promising activity. For example, 1-diethylamino-3-phenylprop-2-en-1-one, an amide derivative, demonstrated protective effects in both MES and scPTZ screens in mice and rats. nih.gov Other series of compounds, such as 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivatives, have also shown significant anticonvulsant activity in these preclinical models, with some compounds exhibiting potent efficacy. nih.gov These findings indicate that the amide and phenyl-substituted scaffold, present in this compound, is featured in molecules with notable anticonvulsant properties.

Table 3: Anticonvulsant Activity of a Related Benzazepine-2-one Derivative (Compound 4)

| Preclinical Test | Effective Dose (ED₅₀) mg/kg | Protective Index (PI) |

|---|---|---|

| Maximal Electroshock (MES) | 26.4 | 3.2 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 40.2 | 2.1 |

Data sourced from a study on benzazepine-2-one derivatives. nih.gov

Host-Pathogen Interaction Studies at the Molecular Level (e.g., with bacterial proteins)

Understanding the molecular interactions between host and pathogen proteins is crucial for developing new anti-infective therapies. nih.gov Pathogens utilize a variety of mechanisms to manipulate host cells, often involving the interaction of bacterial proteins (effectors or modulins) with host cell targets to subvert immune responses and facilitate infection. nih.gov

One of the most well-established mechanisms of action for sulfonamide drugs involves direct interaction with a specific bacterial protein. Sulfonamides function as antibacterial agents by competitively inhibiting dihydropteroate synthetase, an enzyme unique to the bacterial folate synthesis pathway and absent in humans. nih.gov This selective targeting of a crucial bacterial enzyme is a prime example of disrupting host-pathogen dynamics at the molecular level by inhibiting a protein essential for the pathogen's survival.

Broader host-pathogen interactions involve the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by the host's Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs). nih.gov This recognition triggers innate immune responses. While not directly studied for this compound, small molecules can modulate these complex signaling cascades, representing another potential avenue for therapeutic intervention in infectious diseases.

Emerging Research Applications and Materials Science Integration of N 3 Aminophenyl Propane 1 Sulfonamide

Corrosion Inhibition Studies for Metal Surfaces

The structural features of N-(3-Aminophenyl)propane-1-sulfonamide, which include an aromatic amine group, a sulfonamide linkage, and a propyl chain, suggest its potential as a corrosion inhibitor for various metal surfaces. The presence of nitrogen and sulfur atoms, known for their ability to coordinate with metal ions, and the aromatic ring, which can interact with metal surfaces through π-electrons, are key to this potential application.

The efficacy of an organic corrosion inhibitor is primarily determined by its ability to adsorb onto the metal surface, forming a protective barrier. For this compound, the adsorption mechanism is likely to be a complex interplay of physisorption and chemisorption.

Initially, the protonated amine group in an acidic medium can interact with the negatively charged metal surface (due to the adsorption of anions from the corrosive solution) via electrostatic attraction, a process known as physisorption. Subsequently, a stronger bond can be formed through chemisorption. This involves the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms. The planar orientation of the aminophenyl group can further enhance adsorption by maximizing surface coverage.

The adsorption process is often modeled using isotherms like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.gov The adsorption of similar sulfonamide-containing compounds has been shown to follow such models, suggesting a well-defined interaction with the metallic substrate. nih.gov The primary mechanisms of interaction for sulfonamides can include π+-π electron-donor-acceptor (EDA) interactions, charge-assisted hydrogen bonding, and electrostatic interactions. nih.gov

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods used for this purpose.

Potentiodynamic polarization studies on analogous amino amide compounds have demonstrated that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. chalcogen.ro It is plausible that this compound would exhibit similar behavior, leading to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr).

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitor-metal interface. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon the addition of the inhibitor would indicate the formation of a protective film on the metal surface. The decrease in C_dl can be attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant.

Surface characterization techniques such as Scanning Electron Microscopy (SEM) would be expected to show a smoother surface morphology for a metal specimen treated with this compound in a corrosive environment compared to an untreated one.

Table 1: Potential Electrochemical Parameters for this compound as a Corrosion Inhibitor

| Parameter | Expected Trend with Inhibitor | Implication |

| Corrosion Current Density (i_corr) | Decrease | Reduced corrosion rate |

| Corrosion Potential (E_corr) | Shift (anodic or cathodic) | Indicates inhibitor's influence on electrochemical reactions |

| Charge Transfer Resistance (R_ct) | Increase | Increased resistance to charge transfer at the metal-solution interface |

| Double-Layer Capacitance (C_dl) | Decrease | Formation of an adsorbed protective layer |

Potential as Photosensitizers in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis. The efficiency of a DSSC is heavily reliant on the properties of the photosensitizer dye. Organic dyes with a donor-π-acceptor (D-π-A) architecture are of particular interest.

The triphenylamine (B166846) (TPA) moiety, which is structurally related to the aminophenyl group, is a well-established electron donor in high-performance organic dyes for DSSCs. nih.gov TPA-based sensitizers are known for their strong electron-donating ability and resistance to aggregation on the semiconductor surface. nih.gov This suggests that the aminophenyl core of this compound could be a valuable building block for designing novel, cost-effective, metal-free organic photosensitizers.

Integration into Polymeric and Composite Materials for Functional Applications

The incorporation of functional molecules into polymeric matrices is a widely used strategy to develop advanced materials with tailored properties. This compound can potentially be integrated into polymers to create functional composites.

One promising application is the development of self-healing or controlled-release corrosion-inhibiting coatings. The compound could be encapsulated within a polymer matrix, such as a hydrogel. mdpi.com In the presence of a corrosive environment, changes in pH could trigger the release of the inhibitor from the hydrogel to protect the underlying metal substrate. mdpi.com For example, a solid corrosion inhibitor based on a poly-acrylamide (PAM) hydrogel loaded with oleate (B1233923) imidazoline (B1206853) has been shown to provide a controlled release of the inhibitor for long-term corrosion protection. mdpi.com

Furthermore, the amine group of this compound can be used to chemically graft the molecule onto polymer backbones, leading to the creation of polymers with inherent corrosion-inhibiting properties.

Role in Supramolecular Assembly and Advanced Material Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to designing complex and functional materials. The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the N-H groups in the amine and sulfonamide) and π-π stacking (via the phenyl ring), makes it a candidate for the construction of supramolecular assemblies.

Studies on similar sulfonamide-containing molecules, such as sulfonamide-substituted silatranes, have revealed their ability to form intricate crystalline structures through a network of intermolecular hydrogen bonds and other short contacts. mdpi.com These interactions can lead to the formation of well-defined architectures like cyclic dimers in the solid state. mdpi.com It is conceivable that this compound could similarly self-assemble or co-assemble with other molecules to form ordered nanostructures, such as nanotubes, nanofibers, or gels, with potential applications in sensing, catalysis, or drug delivery.

Future Research Directions and Unexplored Avenues for N 3 Aminophenyl Propane 1 Sulfonamide

Development of Advanced Synthetic Methodologies for Complex Derivatives

The functionalization of the N-(3-Aminophenyl)propane-1-sulfonamide scaffold is a primary avenue for future research. The development of advanced synthetic methodologies will be crucial for creating a diverse library of derivatives, which can then be screened for various biological activities and material properties. While classical methods for sulfonamide synthesis exist, modern techniques offer greater efficiency, selectivity, and access to novel chemical space.

Future synthetic efforts should focus on leveraging state-of-the-art catalytic systems. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, could be employed for the N-arylation of the sulfonamide nitrogen or the amino group. Furthermore, methods like ruthenium-catalyzed N-alkylation using alcohols as green alkylating agents could provide an environmentally benign route to a variety of N-substituted derivatives. The "borrowing hydrogen" methodology, in particular, represents an atom-economical approach to forming C-N bonds.

Another promising direction is the late-stage functionalization of the phenyl ring through C-H activation. This would allow for the introduction of various functional groups at specific positions, leading to a wide array of structurally diverse molecules. Photocatalytic methods, which operate under mild conditions, could also be explored for the synthesis of novel derivatives. Additionally, techniques like 1,3-dipolar cycloaddition reactions using vinylsulfonamides could be adapted to create complex heterocyclic systems incorporating the this compound core.

Table 1: Potential Advanced Synthetic Methodologies for this compound Derivatives

| Methodology | Potential Application | Key Advantages |

| Catalytic N-Alkylation | Introduction of various alkyl groups at the sulfonamide or amino nitrogen. | Use of readily available alcohols as alkylating agents, atom economy. |

| C-N Cross-Coupling | Arylation of the sulfonamide or amino nitrogen to introduce diverse aromatic systems. | Access to a broad range of N-aryl derivatives with potential biological activities. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the phenyl ring. | High atom economy, late-stage modification of the core structure. |

| Photocatalysis | Synthesis of complex derivatives under mild reaction conditions. | Access to unique reactivity, including radical-mediated transformations. |